molecular formula C19H26N4O B15103089 N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15103089
M. Wt: 326.4 g/mol
InChI Key: ZDHIKQMKSVIXTG-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as cyclohexyl, cyclopentyl, and methyl groups. The presence of these substituents contributes to the compound’s distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of cyclohexyl and cyclopentyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-cyclohexyl-1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H26N4O/c1-13-11-16(19(24)22-14-7-3-2-4-8-14)17-12-20-23(18(17)21-13)15-9-5-6-10-15/h11-12,14-15H,2-10H2,1H3,(H,22,24)

InChI Key

ZDHIKQMKSVIXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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